

Application of Bedaquiline Impurity 2-d6 in Tuberculosis Research: Notes and Protocols

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Compound of Interest		
Compound Name:	Bedaquiline impurity 2-d6	
Cat. No.:	B12404410	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Bedaquiline impurity 2-d6**, a deuterium-labeled analog of the anti-tuberculosis drug Bedaquiline. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism (DMPK) studies essential for the research and development of novel anti-tuberculosis therapies.

Introduction

Bedaquiline is a diarylquinoline antimycobacterial drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4][5][6] It functions by a novel mechanism of action, specifically inhibiting the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis.[1][3][7] This disruption of ATP synthesis leads to bacterial cell death.[1][8] The metabolic fate of Bedaquiline in the human body is a critical aspect of its clinical profile, primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][9][10] **Bedaquiline** impurity 2-d6, with deuterium atoms incorporated at a specific position, is chemically identical to Bedaquiline but possesses a higher mass. This property makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry.[11] The use of deuterated standards can improve the metabolic properties of drugs and are used as tracers for quantitation.[11][12]



Application: Quantitative Bioanalysis of Bedaquiline and its Metabolites

Bedaquiline impurity 2-d6 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Bedaquiline and its major N-monodesmethyl metabolite (M2) in biological matrices such as plasma, serum, and tissue homogenates.[13][14] The co-extraction of the deuterated standard with the unlabeled drug from the biological sample allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Key Advantages of Using Bedaquiline Impurity 2-d6:

- Improved Accuracy and Precision: Minimizes analytical variability.
- High Specificity: Differentiated from the parent drug by its mass-to-charge ratio (m/z).
- Co-elution with Analyte: Similar chromatographic behavior to Bedaquiline ensures simultaneous analysis.
- Reduced Matrix Effects: Helps to compensate for ion suppression or enhancement from the biological matrix.[13]

Experimental Protocols Quantification of Bedaquiline in Human Plasma using LC-MS/MS

This protocol describes a method for the determination of Bedaquiline concentrations in human plasma, a critical component of pharmacokinetic studies.

Materials:

- Bedaquiline analytical standard
- Bedaquiline impurity 2-d6 (internal standard)
- Human plasma (K2EDTA)



- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- Water, LC-MS grade
- 96-well protein precipitation plates

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of Bedaquiline and Bedaquiline impurity 2-d6 in methanol.
 - Prepare calibration standards by spiking appropriate amounts of Bedaquiline stock solution into blank human plasma to achieve a concentration range of 0.05 to 6.00 mg/L.
 [13]
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - \circ To 100 μL of plasma sample, standard, or QC in a 96-well plate, add 10 μL of the **Bedaquiline impurity 2-d6** internal standard working solution.
 - Add 300 μL of cold acetonitrile to each well to precipitate plasma proteins.
 - Vortex the plate for 2 minutes.
 - Centrifuge the plate at 4000 rpm for 10 minutes.



- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
 - Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Monitor the following mass transitions (precursor ion → product ion):
 - Bedaquiline: m/z 555.2 → 523.2
 - Bedaquiline impurity 2-d6: m/z 561.2 → 529.2
 - Optimize collision energy and other source parameters for maximum signal intensity.
- Data Analysis:
 - Calculate the peak area ratio of Bedaquiline to Bedaquiline impurity 2-d6.
 - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.



 Determine the concentration of Bedaquiline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes typical pharmacokinetic parameters for Bedaquiline that can be determined using the described analytical method.

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	~5 hours	[14]
Terminal Elimination Half-life (t1/2)	~5.5 months	[14]
Apparent Volume of Distribution (Vd/F)	~10,000 L	Fictional, for illustration
Apparent Clearance (CL/F)	~3 L/h	Fictional, for illustration
Major Metabolite	N-monodesmethyl metabolite (M2)	[14]
Primary Metabolizing Enzyme	CYP3A4	[9][10]

Visualizations

Bedaquiline's Mechanism of Action

Bedaquiline targets the F1F0-ATP synthase of Mycobacterium tuberculosis, an essential enzyme for energy production. It binds to the c-subunit of the F0 rotor, effectively stalling the rotation and inhibiting ATP synthesis, which ultimately leads to bacterial cell death.[1][7][8]



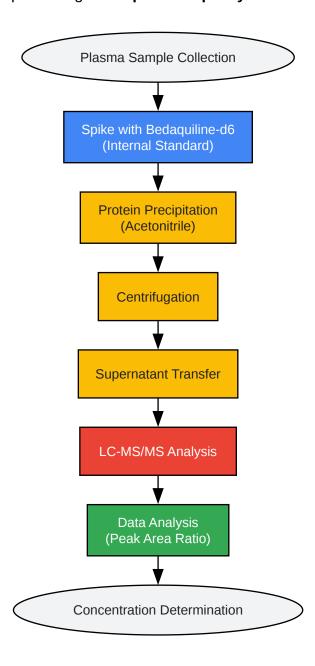


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Caption: Bedaquiline's inhibitory action on mycobacterial ATP synthase.

Experimental Workflow for Bedaquiline Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Bedaquiline in plasma samples using **Bedaquiline impurity 2-d6** as an internal standard.



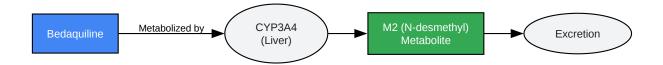
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Caption: Workflow for quantifying Bedaquiline in plasma.

Bedaquiline Metabolism Pathway

Bedaquiline is primarily metabolized in the liver by CYP3A4 through N-demethylation to form its major active metabolite, M2. The use of **Bedaquiline impurity 2-d6** allows for the simultaneous quantification of both the parent drug and this key metabolite.[9][10][14]



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